molecular formula C19H30N2O3 B3335780 [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester CAS No. 1353987-46-8

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B3335780
CAS No.: 1353987-46-8
M. Wt: 334.5 g/mol
InChI Key: GAVLVXZZRTYWJM-UHFFFAOYSA-N
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Description

“[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester” is a complex organic compound. It belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of such compounds often involves esterification reactions. For instance, Triethylamine mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . Alcohols, phenols, amides, and other sensitive functionality are not affected; a dual role for triethylamine as a promoter and a scavenger is postulated .


Molecular Structure Analysis

The molecular structure of this compound is complex and likely involves multiple functional groups. The presence of a piperidine ring suggests that it may have a cyclic structure .


Chemical Reactions Analysis

Esters, such as this compound, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the splitting of the ester with water . This reaction can be catalyzed by either an acid or a base .


Physical and Chemical Properties Analysis

Esters are neutral compounds and are incapable of engaging in intermolecular hydrogen bonding with one another. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Safety and Hazards

The safety data sheet for a similar compound, Benzyl benzoate, indicates that it is harmful if swallowed, very toxic to aquatic life, and toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care and avoid release to the environment .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in various fields, including pharmaceuticals .

Properties

IUPAC Name

benzyl N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-16(2)21(14-18-10-6-7-11-20(18)12-13-22)19(23)24-15-17-8-4-3-5-9-17/h3-5,8-9,16,18,22H,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLVXZZRTYWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115029
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-2-piperidinyl]methyl]-N-(1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353987-46-8
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-2-piperidinyl]methyl]-N-(1-methylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353987-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-2-piperidinyl]methyl]-N-(1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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